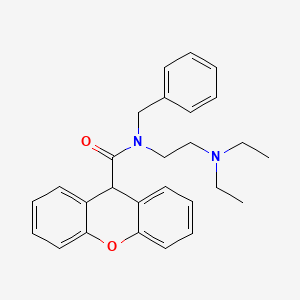
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Benzylated xanthene derivative and 2-diethylaminoethyl chloride
Product: N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride. The resulting xanthene derivative is then subjected to further functionalization to introduce the benzyl and diethylaminoethyl groups.
-
Step 1: Synthesis of Xanthene Core
Reactants: Resorcinol and phthalic anhydride
Conditions: Acidic medium, elevated temperature
Product: Xanthene derivative
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature
Substitution: Benzyl chloride, basic medium, room temperature
Major Products
Oxidation: Oxidized derivatives of the xanthene core
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-(2-dimethylaminoethyl)-acetamide: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.
2-(N-benzyl-N-(2-diethylaminoethyl)-amino)-6’-chloro-ortho-acetotoluidide: Contains a chloro group and an ortho-acetotoluidide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group and a piperidin-1-yl moiety.
Eigenschaften
CAS-Nummer |
6325-89-9 |
|---|---|
Molekularformel |
C27H30N2O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H30N2O2/c1-3-28(4-2)18-19-29(20-21-12-6-5-7-13-21)27(30)26-22-14-8-10-16-24(22)31-25-17-11-9-15-23(25)26/h5-17,26H,3-4,18-20H2,1-2H3 |
InChI-Schlüssel |
PJYGEANQOSQVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
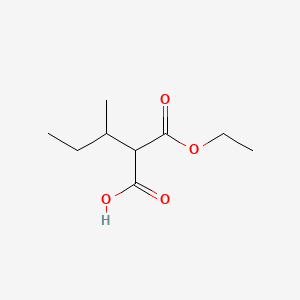
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)

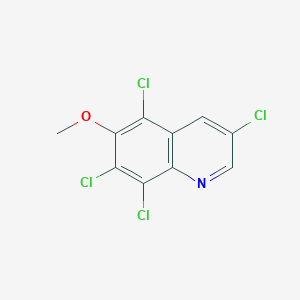
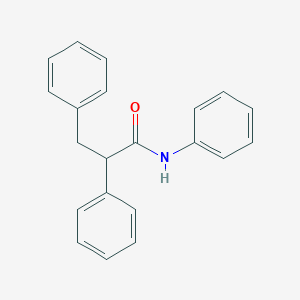


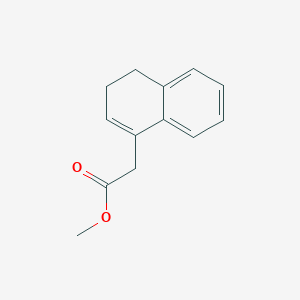
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)

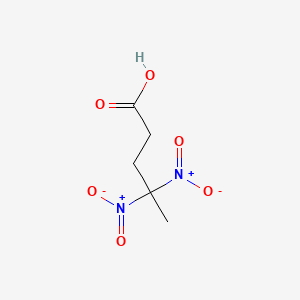

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
